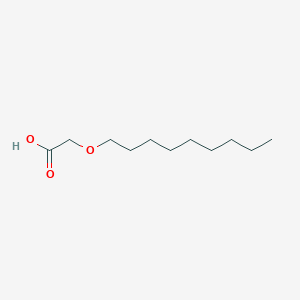![molecular formula C9H10N2O3 B12788691 2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione CAS No. 18553-69-0](/img/structure/B12788691.png)
2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts conformational rigidity, which can enhance the compound’s binding affinity and selectivity towards biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed using a Diels-Alder reaction between a suitable diene and a dienophile.
Functional Group Transformations: Subsequent functional group transformations, such as oxidation or reduction, can be employed to introduce the diaza and trione functionalities.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Continuous flow chemistry and catalytic processes are often utilized to enhance efficiency and reduce waste. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to enzyme active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanones: These compounds share a similar spirocyclic framework but differ in the nature of the heteroatoms present in the rings.
Spiro[5.5]undecane derivatives: These derivatives include various functional groups attached to the spirocyclic core, providing a range of chemical and biological properties.
Uniqueness
2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione is unique due to its specific combination of diaza and trione functionalities within the spirocyclic framework. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
18553-69-0 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2,4-diazaspiro[5.5]undec-9-ene-1,3,5-trione |
InChI |
InChI=1S/C9H10N2O3/c12-6-9(4-2-1-3-5-9)7(13)11-8(14)10-6/h1-2H,3-5H2,(H2,10,11,12,13,14) |
InChI Key |
BUIPICWRVHFFRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC=C1)C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


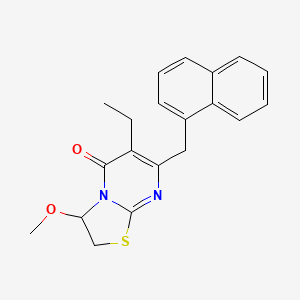

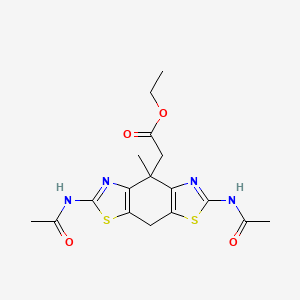
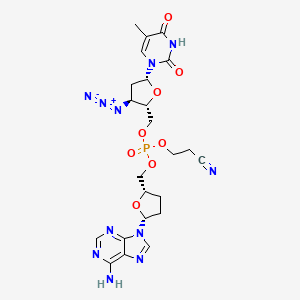
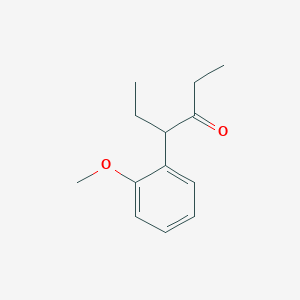
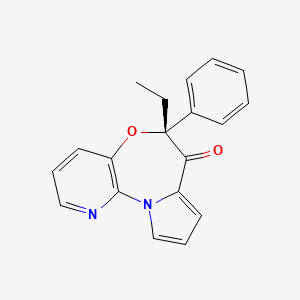
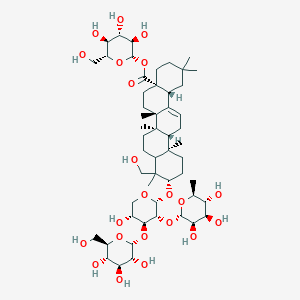

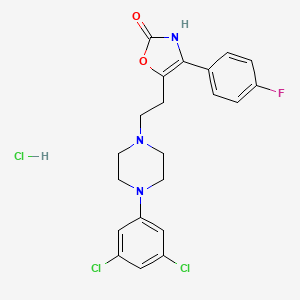
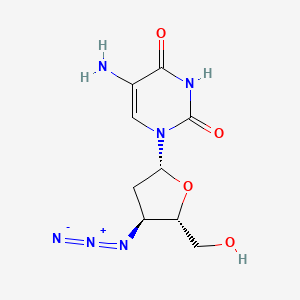

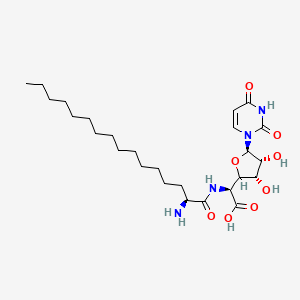
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
